L-Arginine alpha-ketoglutarate
Overview
Description
L-Arginine alpha-ketoglutarate is a compound formed by the combination of the amino acid L-arginine and the tricarboxylic acid cycle intermediate 2-oxoglutarate. This compound is known for its role in various biochemical processes, including amino acid metabolism and energy production. It is widely studied for its potential benefits in enhancing athletic performance, promoting muscle growth, and supporting cardiovascular health.
Mechanism of Action
Target of Action
L-Arginine Alpha-Ketoglutarate (AAKG) primarily targets the nitric oxide synthase enzymes, which are responsible for the production of nitric oxide (NO) . Nitric oxide is a significant signaling molecule involved in numerous physiological processes . AAKG also targets the Krebs cycle , a central metabolic network in most organisms .
Mode of Action
AAKG works by increasing the production of nitric oxide, which improves blood flow and consequently, the delivery of oxygen and nutrients to muscles . It is speculated that AAKG plays a role in the manufacture of nitric oxide . The combination of alpha-ketoglutarate and arginine improves the stability of arginine, which is supposed to enhance its performance-enhancing abilities and its role in energy production .
Biochemical Pathways
AAKG is involved in various metabolic and cellular pathways. As an intermediate in the Krebs cycle, it participates in energy production, signaling modules, and genetic modification . It also regulates amino acid synthesis and the formation of free radicals . The enzymatic systems and metabolic networks mediating the synthesis of AKG involve enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases .
Pharmacokinetics
It is also used in recovery from surgery or trauma, as it is a precursor to the amino acid glutamine .
Result of Action
The primary result of AAKG’s action is the enhancement of endurance, physical performance, and muscle building while reducing fatigue . It has been found to improve muscle protein synthesis and decrease muscle breakdown . AAKG supplementation might also improve athletic performance . It has been suggested as a longevity supplement; some research suggests that it could increase lifespan and delay the onset of age-related diseases .
Action Environment
The efficacy of AAKG can be influenced by various environmental factors such as the intensity, duration, frequency, and type of exercise . During periods of rapid growth, physical stress, or injury, the supply of L-arginine may be insufficient to meet the body’s needs. During this time, L-arginine taken as a dietary supplement may help maintain muscle mass and improve bodily function .
Biochemical Analysis
Biochemical Properties
L-Arginine alpha-ketoglutarate participates in a variety of biological processes. It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of alpha-ketoglutarate . L-Arginine is a precursor of nitric oxide, which regulates blood flow and promotes vasodilation .
Cellular Effects
This compound influences cell function by regulating blood flow and promoting vasodilation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arginine alpha-ketoglutarate can be synthesized through the reaction of L-arginine with 2-oxoglutarate under controlled conditions. The reaction typically involves the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reaction. The reaction is carried out at a specific temperature and pH to ensure optimal yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. Microorganisms such as bacteria or yeast are genetically engineered to overproduce L-arginine and 2-oxoglutarate. These microorganisms are cultured in bioreactors under controlled conditions, and the desired compound is extracted and purified from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions: L-Arginine alpha-ketoglutarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic functions and its role in biochemical pathways.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as amines or thiols, often under mild conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of L-arginine and 2-oxoglutarate, which play crucial roles in metabolic pathways and cellular functions.
Scientific Research Applications
L-Arginine alpha-ketoglutarate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in amino acid metabolism and its impact on cellular processes.
Medicine: this compound is investigated for its potential therapeutic benefits, including improving cardiovascular health, enhancing wound healing, and supporting immune function.
Industry: It is utilized in the production of dietary supplements and functional foods aimed at improving athletic performance and overall health.
Comparison with Similar Compounds
L-Arginine alpha-ketoglutarate is unique compared to other similar compounds due to its dual role in amino acid metabolism and energy production. Similar compounds include:
This compound: Similar in structure but differs in the specific keto acid component.
L-Arginine Malate: Combines L-arginine with malic acid, focusing more on energy production through the malate-aspartate shuttle.
L-Arginine Pyroglutamate: A combination of L-arginine and pyroglutamic acid, with potential cognitive benefits.
This compound stands out due to its comprehensive impact on both metabolic and cardiovascular health, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRNZHOQVAPMFX-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937505 | |
Record name | 2-Oxopentanedioic acid--arginine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16856-18-1, 5256-76-8 | |
Record name | Arginine α-oxoglutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16856-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diarginine α-ketoglutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5256-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine oxoglurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxopentanedioic acid--arginine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-arginine 2-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE OXOGLURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVJ23A89RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purported mechanism of action for L-Arginine alpha-ketoglutarate's effect on exercise performance?
A1: this compound (AAKG) is proposed to enhance athletic performance by increasing the availability of L-arginine, a precursor to nitric oxide (NO) synthesis [, ]. NO is a potent vasodilator, meaning it relaxes blood vessels, potentially leading to increased blood flow and improved delivery of oxygen and nutrients to working muscles [, ].
Q2: Are there any studies examining the combined effects of AAKG and creatine monohydrate on exercise performance?
A2: Research has explored the combined effects of chronic ingestion of AAKG and creatine monohydrate on anaerobic performance in strength-trained athletes []. While the specific findings of these studies can be found in the respective research articles, it's important to note that research in this area is ongoing.
Q3: Beyond exercise performance, are there any other potential applications of AAKG being investigated?
A3: AAKG is also being investigated for its potential in protecting athletes from overtraining []. Research suggests that AAKG, in combination with other bioactive compounds, might contribute to increased muscular force and endurance, faster adaptation to physical load, and improved recovery after training [].
Q4: Are there any documented risks or adverse effects associated with AAKG supplementation?
A4: While generally considered safe for short-term use, a case report linked the consumption of a pre-workout supplement containing AAKG, among other ingredients, to a hemorrhagic stroke in a young, healthy male []. It is crucial to acknowledge that attributing the adverse effect solely to AAKG is difficult due to the presence of other ingredients in the supplement.
Q5: How is muscle re-oxygenation measured in studies investigating AAKG's effects on exercise?
A5: Near-infrared spectroscopy (NIRS) is a non-invasive technique used to measure muscle re-oxygenation during and after exercise []. This technique allows researchers to assess the dynamics of oxygen delivery and utilization in working muscles following supplementation with compounds like AAKG.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.